molecular formula C23H25N3O B2942124 N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide CAS No. 1424545-03-8

N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide

Cat. No.: B2942124
CAS No.: 1424545-03-8
M. Wt: 359.473
InChI Key: UZZXPEHLVFWGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a fluoren-2-ylamino group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group. This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions. The resulting cyanocyclohexylamine is then reacted with fluoren-2-ylamine in the presence of a suitable coupling agent, such as carbodiimide, to form the intermediate fluoren-2-ylamino group. Finally, the intermediate is treated with methylamine to introduce the N-methylacetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development in various therapeutic areas.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The cyanocyclohexyl group and the fluoren-2-ylamino group are believed to play key roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may affect enzyme activity, receptor binding, or signal transduction processes.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide

  • 2-chloro-N-(1-cyanocyclohexyl)acetamide

  • N-(1-cyanocyclohexyl)benzohydrazide

Uniqueness: N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(9H-fluoren-2-ylamino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-26(23(16-24)11-5-2-6-12-23)22(27)15-25-19-9-10-21-18(14-19)13-17-7-3-4-8-20(17)21/h3-4,7-10,14,25H,2,5-6,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZXPEHLVFWGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC1=CC2=C(C=C1)C3=CC=CC=C3C2)C4(CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.